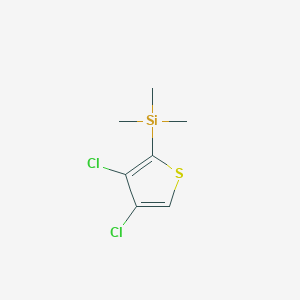
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is an organosilicon compound that features a thiophene ring substituted with two chlorine atoms at the 3 and 4 positions and a trimethylsilyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorothiophen-2-yl)(trimethyl)silane typically involves the reaction of 3,4-dichlorothiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the electron-donating effect of the trimethylsilyl group.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiophene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which (3,4-Dichlorothiophen-2-yl)(trimethyl)silane exerts its effects is largely dependent on the type of reaction it undergoes. The trimethylsilyl group can stabilize carbocations through hyperconjugation, making the compound reactive towards electrophiles. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
(3,4-Dichlorophenyl)(trimethyl)silane: Similar structure but with a phenyl ring instead of a thiophene ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.
Uniqueness:
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is unique due to the presence of both a thiophene ring and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specialized synthetic applications and research.
Properties
CAS No. |
60111-67-3 |
|---|---|
Molecular Formula |
C7H10Cl2SSi |
Molecular Weight |
225.21 g/mol |
IUPAC Name |
(3,4-dichlorothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Cl2SSi/c1-11(2,3)7-6(9)5(8)4-10-7/h4H,1-3H3 |
InChI Key |
SQWYEQMFKYKQHK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CS1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


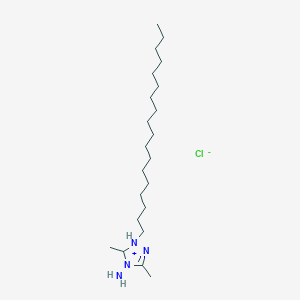
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
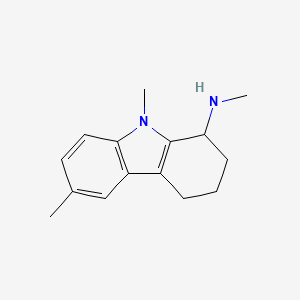
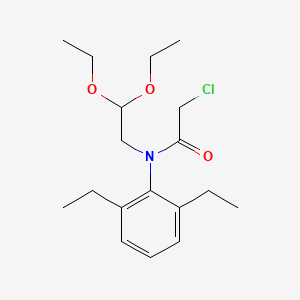
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)


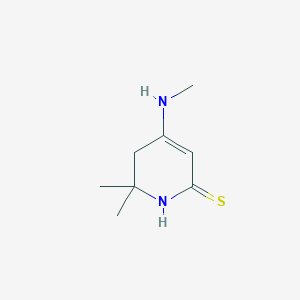


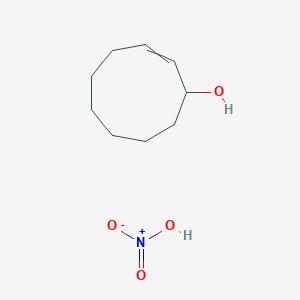
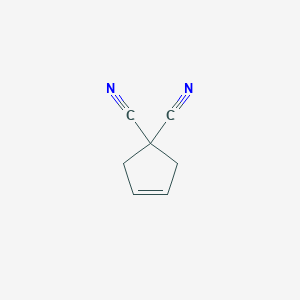
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
